2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine is a synthetic peptide composed of four amino acids: 2-methylalanine, D-phenylalanine, D-asparagine, and 2-methylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents that facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylalanyl-L-phenylalanyl-D-asparaginyl-2-methylalanine
- 2-Methylalanyl-D-phenylalanyl-L-asparaginyl-2-methylalanine
- 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-L-2-methylalanine
Uniqueness
2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine is unique due to its specific sequence and stereochemistry. The presence of D-amino acids (D-phenylalanine and D-asparagine) distinguishes it from peptides composed solely of L-amino acids. This unique configuration can result in different biological activities and stability profiles compared to similar peptides.
Eigenschaften
CAS-Nummer |
821776-15-2 |
---|---|
Molekularformel |
C21H31N5O6 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-[[(2R)-4-amino-2-[[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C21H31N5O6/c1-20(2,23)18(30)25-13(10-12-8-6-5-7-9-12)16(28)24-14(11-15(22)27)17(29)26-21(3,4)19(31)32/h5-9,13-14H,10-11,23H2,1-4H3,(H2,22,27)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,14-/m1/s1 |
InChI-Schlüssel |
MJSVTRJUJWNIJQ-ZIAGYGMSSA-N |
Isomerische SMILES |
CC(C)(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)NC(C)(C)C(=O)O)N |
Kanonische SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.